(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid
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Overview
Description
®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group commonly used in peptide synthesis. This compound is particularly interesting due to its unique structure, which includes a phenyl group and a methylated amino group, making it a valuable building block in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid can then be purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Piperidine or other secondary amines are typically used to remove the Fmoc group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acids or further functionalized amino acids.
Scientific Research Applications
®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of functional materials such as hydrogels and nanomaterials
Mechanism of Action
The mechanism of action of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is primarily related to its ability to act as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This mechanism is crucial for the efficient and selective synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
®-2-[Fmoc(amino)]-5-phenylpentanoic acid: Similar structure but without the methyl group on the amino group.
®-2-[Boc(methyl)amino]-5-phenylpentanoic acid: Uses the Boc (tert-butoxycarbonyl) group instead of the Fmoc group.
®-2-[Cbz(methyl)amino]-5-phenylpentanoic acid: Uses the Cbz (carbobenzyloxy) group instead of the Fmoc group.
Uniqueness
®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is unique due to the presence of the Fmoc group, which provides excellent protection for the amino group during synthesis.
Properties
Molecular Formula |
C27H27NO4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30) |
InChI Key |
PKNDYMDWOZOGSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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